molecular formula C14H14INO3 B12642123 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one CAS No. 920490-89-7

3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one

Cat. No.: B12642123
CAS No.: 920490-89-7
M. Wt: 371.17 g/mol
InChI Key: DUQMLNAQIGLPAU-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes iodine, methoxy groups, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the iodination of a methoxy-substituted pyridinone precursor. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxy-5-azaindole
  • 3-Iodo-4-methoxy-5-methylphenol
  • 3-Iodo-4-methoxy-5-methyl-benzoic acid

Uniqueness

What sets 3-Iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one apart from similar compounds is its unique combination of functional groups and the pyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

920490-89-7

Molecular Formula

C14H14INO3

Molecular Weight

371.17 g/mol

IUPAC Name

3-iodo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2-one

InChI

InChI=1S/C14H14INO3/c1-16-8-11(13(19-3)12(15)14(16)17)9-4-6-10(18-2)7-5-9/h4-8H,1-3H3

InChI Key

DUQMLNAQIGLPAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)I)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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